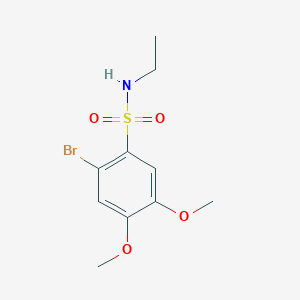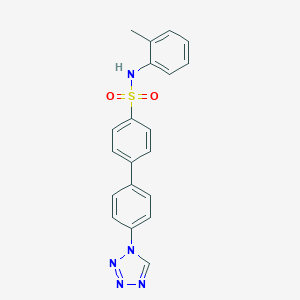![molecular formula C24H20N4O3S B299739 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide](/img/structure/B299739.png)
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide, also known as MSA-2, is a synthetic compound that has been widely studied for its potential therapeutic applications. MSA-2 belongs to the class of quinazoline-based compounds that have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide involves its ability to interact with various cellular targets, including enzymes, receptors, and signaling pathways. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been found to inhibit the activity of various enzymes, including topoisomerase II, histone deacetylase, and proteasome. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide also interacts with various receptors, including the adenosine A3 receptor and the sigma-1 receptor, which are involved in various physiological processes. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has also been found to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the expression of anti-apoptotic proteins. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has also been found to reduce the production of inflammatory cytokines, including TNF-α and IL-6, and inhibit the activation of NF-κB. In neurodegenerative disorders, 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been found to protect neurons from oxidative stress and improve cognitive function.
实验室实验的优点和局限性
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has several advantages for lab experiments, including its synthetic availability, stability, and selectivity towards various cellular targets. 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has also been found to have low toxicity and good pharmacokinetic properties. However, 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has some limitations, including its poor solubility in water and its potential for off-target effects.
未来方向
There are several future directions for the research on 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide, including the development of novel analogs with improved pharmacological properties and selectivity towards specific targets. The use of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide in combination with other drugs or therapies for the treatment of various diseases is another potential future direction. The identification of new cellular targets and signaling pathways that are modulated by 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide is also an important area of research. Finally, the use of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide as a tool for studying various cellular processes and disease mechanisms is another potential future direction.
合成方法
The synthesis of 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide involves a multi-step process that includes the reaction of 3-methyl-4-oxo-3,4-dihydroquinazoline with thioacetic acid, followed by the reaction with N-phenylbenzamide. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has been found to suppress the production of inflammatory cytokines and reduce the severity of inflammation. In neurodegenerative disorders, 2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide has shown neuroprotective effects and improved cognitive function.
属性
产品名称 |
2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetyl}amino)-N-phenylbenzamide |
|---|---|
分子式 |
C24H20N4O3S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
2-[[2-(3-methyl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]-N-phenylbenzamide |
InChI |
InChI=1S/C24H20N4O3S/c1-28-23(31)18-12-6-8-14-20(18)27-24(28)32-15-21(29)26-19-13-7-5-11-17(19)22(30)25-16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,30)(H,26,29) |
InChI 键 |
GEEOUTRMGLOVQI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)
![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)
![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)

![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)